1-(5-Chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one
Description
Properties
IUPAC Name |
1-(5-chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S/c1-17-11-5-2-10(3-6-11)4-7-12(16)13-8-9-14(15)18-13/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHRGIXGUNICDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90288239 | |
| Record name | 1-(5-chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
152432-23-0 | |
| Record name | 1-(5-chlorothiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90288239 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-chloro-2-thiophenecarboxaldehyde and 4-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
For industrial-scale production, the same Claisen-Schmidt condensation reaction can be employed with optimized conditions to ensure high yield and purity. The reaction parameters such as temperature, solvent, and reaction time are carefully controlled. The product is then purified using techniques like recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro group in the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through pathways involving oxidative stress, apoptosis, or inhibition of specific enzymes.
Comparison with Similar Compounds
Structural and Electronic Differences
Thienyl vs. Phenyl Substituents :
The 5-chloro-2-thienyl group introduces sulfur into the π-conjugated system, enhancing polarizability compared to purely phenyl-based chalcones (e.g., (E)-3-(4-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) . Thiophene’s electron-rich nature and smaller ring size may alter charge transfer efficiency, a critical factor in NLO applications.- Substituent Effects: Chloro Groups: Chlorine at the 5-position on thiophene (electron-withdrawing) contrasts with chloro substituents on phenyl rings (e.g., 3-chlorophenyl in (E)-3-(3-chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one) . This difference impacts dipole moments and reactivity in cross-coupling reactions . Methoxy Groups: The para-methoxy group on the phenyl ring is electron-donating, stabilizing the enone system and influencing supramolecular interactions (e.g., hydrogen bonding) .
Table 1: Key Structural and Electronic Comparisons
| Compound | Substituent 1 | Substituent 2 | Key Electronic Feature |
|---|---|---|---|
| Target Compound | 5-Chloro-2-thienyl | 4-Methoxyphenyl | Enhanced polarizability (thiophene) |
| (E)-3-(4-Chlorophenyl)-1-(4-methoxyphenyl) | 4-Chlorophenyl | 4-Methoxyphenyl | Strong σ-electron withdrawal |
| (E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl) | 4-Methoxyphenyl | 3,4,5-Trimethoxyphenyl | High electron density (multiple OMe) |
| (E)-3-(3-Chlorophenyl)-1-(4-methoxyphenyl) | 3-Chlorophenyl | 4-Methoxyphenyl | Steric hindrance at meta position |
Physical and Spectroscopic Properties
- Melting Points: Derivatives with bulkier substituents (e.g., trimethoxy or benzyloxy groups) exhibit higher melting points due to improved packing efficiency. For example: (E)-1-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: 109.7–111.5 °C .
Spectroscopic Data :
- IR : The carbonyl stretch (~1650–1700 cm⁻¹) and C=C vibrations (~1600 cm⁻¹) are consistent across chalcones . Thiophene-specific C-S stretches (~700 cm⁻¹) would distinguish the target compound.
- NMR : The para-methoxyphenyl group shows characteristic singlet peaks at δ 3.8–3.9 ppm (OCH₃) and δ 6.8–7.6 ppm (aromatic protons) .
Biological Activity
1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in recent years for its diverse biological activities. This compound is characterized by its unique structural features, which include a chloro-substituted thiophene ring and a methoxy-substituted phenyl ring. This article explores the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and potential mechanisms of action.
- Molecular Formula : C14H11ClO2S
- Molecular Weight : 278.75 g/mol
- CAS Number : 152432-23-0
- Structure : The compound's structure can be represented as follows:
Anticancer Activity
Recent studies have highlighted the significant anticancer potential of 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one across various cancer cell lines. The compound exhibits cytotoxic effects primarily through the induction of apoptosis and cell cycle arrest.
Case Studies and Findings
- Breast Cancer (MCF-7 Cell Line) :
- Lung Cancer (A549 Cell Line) :
- Cervical Cancer (HeLa Cell Line) :
Anti-inflammatory Effects
The compound also exhibits notable anti-inflammatory properties. It has been shown to suppress pro-inflammatory cytokines such as TNF-α in vitro.
Research Insights
- In a study involving macrophages stimulated with lipopolysaccharides, the compound demonstrated a capacity to reduce TNF-α production by up to 50% . The IC50 for this effect was determined to be around 14.6 mM.
The biological activity of 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates apoptotic pathways, particularly through the upregulation of caspases, leading to programmed cell death.
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in various cancer cell lines, effectively halting proliferation.
- Inhibition of Tubulin Polymerization : This mechanism is crucial in disrupting the mitotic spindle formation during cell division, thereby exerting cytotoxic effects on rapidly dividing cancer cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC50 (µM) | Main Activity |
|---|---|---|---|
| 1-(5-Chloro-2-thienyl)-3-(4-methoxyphenyl)prop-2-en-1-one | Structure | 3.44 (MCF-7) | Anticancer |
| 3-(5-Bromo-2-thienyl)-1-(4-methoxyphenyl)prop-2-en-1-one | Structure | TBD | TBD |
| 3-(2-Thienyl)-1-(4-methoxyphenyl)prop-2-en-1-one | Structure | TBD | TBD |
Q & A
Q. Basic
- 1H NMR : Peaks at δ 7.85 (d, J = 16 Hz, enone CH=), δ 7.42–7.59 (aromatic protons from 4-methoxyphenyl), and δ 7.03–7.71 (thienyl protons). Methoxy groups appear as singlets at δ 3.85 .
- IR : Stretching frequencies at ~1647 cm⁻¹ (C=O), 1592 cm⁻¹ (C=C), and 797 cm⁻¹ (C-Cl). The absence of aldehyde peaks (~2800 cm⁻¹) confirms complete condensation .
How can researchers resolve contradictions in reported melting points or spectral data for this compound?
Advanced
Discrepancies in physical data (e.g., melting points varying by 5–10°C) often stem from:
- Polymorphism : Recrystallization solvents (ethanol vs. DCM) can produce different crystal forms.
- Impurities : Residual solvents or unreacted precursors alter observed values.
Methodology : - Use differential scanning calorimetry (DSC) to identify polymorphic transitions.
- Purify via column chromatography (silica gel, hexane/ethyl acetate) and validate purity via HPLC (>95%) .
What computational methods are suitable for predicting the nonlinear optical (NLO) properties of this compound?
Advanced
The compound’s NLO potential arises from its conjugated π-system and non-centrosymmetric crystal packing. Computational approaches include:
- DFT Calculations : Optimize geometry (B3LYP/6-311G**) and calculate hyperpolarizability (β) to assess second-harmonic generation (SHG) efficiency.
- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., C-H···O, π-π stacking) to correlate packing with SHG activity.
Validated against experimental crystallographic data (e.g., monoclinic P2₁/c space group) .
What strategies optimize reaction conditions for scaled-up synthesis while maintaining enantiomeric purity?
Q. Advanced
- Catalyst Screening : Replace KOH with chiral bases (e.g., L-proline) to enhance stereoselectivity.
- Flow Chemistry : Continuous reactors improve heat/mass transfer, reducing side products.
- In-situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
How does the electronic nature of substituents influence the compound’s biological activity?
Q. Advanced
- Thienyl Chlorine : Enhances lipophilicity and membrane permeability.
- Methoxy Group : Electron-donating effects stabilize charge-transfer complexes, modulating interactions with biological targets (e.g., enzymes).
Methodology : - Synthesize analogs (e.g., replacing Cl with F or OMe) and compare IC₅₀ values in enzyme inhibition assays.
- Perform molecular docking (AutoDock Vina) to map binding affinities with target proteins (e.g., kinases) .
What crystallographic techniques characterize the non-centrosymmetric packing of this compound?
Q. Advanced
- Single-Crystal X-ray Diffraction : Resolve space group (P2₁/c), unit cell parameters (a = 7.577 Å, b = 16.253 Å), and intermolecular distances.
- Polarized Light Microscopy : Confirm birefringence for NLO applications.
Data cross-referenced with CIF files from the Cambridge Structural Database ensures reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
